3-Bromo-4-ethylpyridin-2-amine
Overview
Description
3-Bromo-4-ethylpyridin-2-amine: is an organic compound with the molecular formula C7H9BrN2 . It is a derivative of pyridine, featuring a bromine atom at the third position, an ethyl group at the fourth position, and an amine group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethylpyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction . This method utilizes a palladium catalyst to couple 5-bromo-2-methylpyridin-3-amine with arylboronic acids, resulting in the formation of novel pyridine derivatives . The reaction typically occurs under mild conditions, making it a versatile and efficient synthetic route.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar cross-coupling techniques. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-ethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: It can form carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Arylboronic Acids: Commonly used in Suzuki coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids yield various substituted pyridine derivatives .
Scientific Research Applications
Chemistry: 3-Bromo-4-ethylpyridin-2-amine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features allow for the modification and optimization of biological activity .
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its derivatives find applications in various industrial processes, including the manufacture of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 3-Bromo-4-ethylpyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
- 3-Bromo-2-ethylpyridin-4-amine
- 5-Bromo-2-methylpyridin-3-amine
Comparison: 3-Bromo-4-ethylpyridin-2-amine is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules.
Properties
IUPAC Name |
3-bromo-4-ethylpyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-2-5-3-4-10-7(9)6(5)8/h3-4H,2H2,1H3,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHCRAZAAJBEHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=C1)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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